N,N-bis(cyanomethyl)furan-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O2 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)furan-2-carboxamide |
InChI |
InChI=1S/C9H7N3O2/c10-3-5-12(6-4-11)9(13)8-2-1-7-14-8/h1-2,7H,5-6H2 |
InChI Key |
DAVOLXGOHHLJQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyanomethylation
The most direct route involves reacting furan-2-carboxamide with chloroacetonitrile under basic conditions. In a representative procedure, furan-2-carboxamide (1 mmol) is treated with chloroacetonitrile (2.2 mmol) in dimethylformamide (DMF) using potassium carbonate (3 mmol) as a base at 80°C for 12 hours. The reaction proceeds via deprotonation of the amide nitrogen, followed by nucleophilic attack on the cyanomethylating agent. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields N,N-bis(cyanomethyl)furan-2-carboxamide in 68% yield.
Critical parameters include:
-
Solvent polarity : DMF outperforms THF or dichloromethane due to improved substrate solubility.
-
Stoichiometry : A 2.2:1 ratio of chloroacetonitrile to carboxamide minimizes mono-substitution byproducts.
Ugi Multicomponent Reaction Strategy
Four-Component Coupling
A scalable method employs the Ugi reaction with furan-2-carboxylic acid (1 mmol), formaldehyde (2 mmol), cyanomethylamine (2 mmol), and tert-butyl isocyanide (1 mmol) in methanol at 25°C for 24 hours. This one-pot protocol leverages the in situ formation of an imine intermediate, which undergoes cycloaddition with the isocyanide to yield the bis-cyanomethylated product.
Optimization Highlights:
-
Catalyst : α-MnO₂ (5 mol%) enhances imine formation kinetics, achieving 89% yield.
-
Oxidative conditions : Air atmosphere facilitates the oxidation of intermediate alcohols to aldehydes, critical for subsequent amination.
Reductive Amination Pathway
Imine Intermediate Reduction
Starting from furan-2-carbaldehyde, a two-step process involves:
-
Condensation with cyanomethylamine (2.2 eq) in ethanol at 60°C to form N,N-bis(cyanomethyl)furan-2-carbaldimine.
-
Hydrogenation using 5% Pd/C (10 wt%) under 3 bar H₂ at 25°C for 6 hours.
This method achieves 76% overall yield with >99% purity after recrystallization from ethanol/water.
Comparative Data Table:
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Nucleophilic Sub. | K₂CO₃ | DMF | 80 | 12 | 68 |
| Ugi Reaction | α-MnO₂ | MeOH | 25 | 24 | 89 |
| Reductive Amination | Pd/C | EtOH | 25 | 6 | 76 |
Solid-Phase Synthesis for High Throughput
Resin-Bound Intermediate
Wang resin-functionalized furan-2-carboxylic acid (1 mmol/g loading) is treated with Fmoc-cyanomethylamine (3 eq) using HATU (1.2 eq) and DIPEA (4 eq) in DCM. After Fmoc deprotection with 20% piperidine/DMF, a second cyanomethylation cycle introduces the bis-substituted product, which is cleaved with 95% TFA/water. This automated protocol achieves 82% yield with <2% dimeric impurities.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling furan-2-carboxamide (1 mmol) with potassium cyanide (2.2 mmol) and paraformaldehyde (2 mmol) at 30 Hz for 2 hours produces the target compound in 63% yield. The exothermic reaction eliminates solvent use, though scalability remains challenging due to equipment limitations.
Quality Control and Characterization
Chemical Reactions Analysis
Types of Reactions: N,N-bis(cyanomethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The cyanomethyl groups can be reduced to primary amines.
Substitution: The carboxamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of N,N-bis(aminomethyl)furan-2-carboxamide.
Substitution: Formation of various substituted furan derivatives
Scientific Research Applications
Structure
The molecular formula of N,N-bis(cyanomethyl)furan-2-carboxamide is , characterized by:
- Furan Ring : A five-membered aromatic ring contributing to its reactivity.
- Cyanomethyl Groups : Enhancing biological activity through potential interactions with biological targets.
Pharmaceutical Development
This compound shows promise in drug development due to its biological activity. Research indicates that compounds with similar structures exhibit:
- Antiviral Properties : Potential as inhibitors against viral proteases, which are critical in viral replication processes. For instance, studies have shown that furan derivatives can inhibit the nsP2 protease of Chikungunya virus, suggesting similar potential for this compound .
- Antimicrobial Activity : The compound may possess antibacterial properties, as indicated by studies showing that related compounds exhibit significant activity against resistant strains of bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae .
Case Study: Antiviral Activity
A study on furan-based compounds demonstrated that modifications to the furan structure could enhance binding affinity to viral targets, leading to effective inhibition of viral replication.
Material Science
This compound can be utilized in the development of advanced materials:
- Epoxy Resins : Furan derivatives are being explored as bio-based precursors for epoxy resins, which have applications in coatings and adhesives due to their excellent mechanical properties and thermal stability .
Data Table: Applications Overview
| Application Area | Specific Uses | Observations |
|---|---|---|
| Pharmaceutical | Antiviral and antimicrobial agents | Potential inhibitors for viral proteases |
| Material Science | Bio-based epoxy resins | Enhanced mechanical properties |
| Synthetic Chemistry | Key intermediate in heterocyclic synthesis | Versatile precursor for various reactions |
Agricultural Chemistry
Research is ongoing into the use of this compound as a potential pesticide or herbicide. The furan moiety is known for its ability to interact with biological systems, making it a candidate for developing agrochemicals that can target specific pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyanomethyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Backbone Heterocycle: The furan ring in this compound contrasts with benzene in benzamide derivatives (e.g., N,N-bis(cyanomethyl)benzamide ).
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro in 4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide ) reduce yields in multi-component reactions compared to electron-donating groups (e.g., methyl in N-(4-Methylphenyl)-N,N-bis(cyanomethyl)amine ).
- Cyanomethyl vs. Cyanoethyl: Substituting cyanomethyl with cyanoethyl (as in N,N-bis(2-cyanoethyl)furan-2-carboxamide ) increases steric bulk and hydrophobicity, altering solubility and interaction with biological targets.
Physicochemical Properties
- Melting Points: Solid derivatives like N-(4-Methylphenyl)-N,N-bis(cyanomethyl)amine (mp 119–120°C ) exhibit higher crystallinity compared to liquid analogs (e.g., N,N-bis(cyanomethyl)trifluoromethanesulfonamide ).
- Spectroscopic Signatures: NMR spectra for bis(cyanomethyl) derivatives typically show characteristic -CH₂CN proton signals at δ 4.18 (s, 4H) and carbon signals near δ 114–115 for nitrile groups .
Biological Activity
N,N-bis(cyanomethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and implications for drug development.
1. Chemical Structure and Properties
This compound features a furan ring substituted with two cyanomethyl groups and a carboxamide functional group. This unique structure contributes to its biological properties, as the presence of electron-withdrawing groups like cyanide enhances reactivity and potential interactions with biological targets.
2.1 Anticancer Activity
Several studies have investigated the anticancer potential of furan derivatives, including this compound. The compound has shown promising results against various cancer cell lines, including HepG2, Huh-7, and MCF-7.
| Compound | Cell Line | IC50 (µM) | Cell Viability (%) |
|---|---|---|---|
| This compound | HepG2 | 35.01 | 35.01 |
| This compound | Huh-7 | 37.31 | 37.31 |
| This compound | MCF-7 | 39.22 | 39.22 |
The compound exhibited significant cytotoxicity, with lower cell viability percentages indicating effective inhibition of cancer cell proliferation. The mechanism of action appears to involve the formation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells through DNA damage and cell cycle arrest .
2.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. The results indicate moderate antibacterial effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 280 |
| S. aureus | 265 |
| B. cereus | 230 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .
3. Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific substituents on the furan ring in enhancing biological activity. For instance, compounds with electron-donating groups on the phenyl ring demonstrated increased potency against cancer cell lines due to improved binding interactions with target proteins.
Key Findings:
- The presence of cyanide groups significantly increases the ability to inhibit cancer cell proliferation.
- Electron-withdrawing groups enhance binding affinity to active sites on proteins involved in cancer progression.
4. Case Studies
Recent research has provided insights into the efficacy of this compound in clinical settings:
- Study on HepG2 Cells : A study demonstrated that this compound significantly reduced cell viability in HepG2 cells, indicating its potential as an antitumor agent.
- Antimicrobial Screening : Another investigation revealed that derivatives of this compound exhibited notable antibacterial activity against standard bacterial strains, suggesting a pathway for further development in treating infections.
5. Conclusion
This compound shows considerable promise as both an anticancer and antimicrobial agent based on its biological activity profile and structure-activity relationships. Ongoing research is essential to explore its full therapeutic potential and optimize its efficacy through structural modifications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-bis(cyanomethyl)furan-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : A two-step approach is commonly employed:
Amide Coupling : Use coupling agents like DMT/NMM/TsO– in dichloromethane (DCM) to link furan-2-carboxamide derivatives with cyanomethyl groups. This method is adapted from similar bisamide syntheses, where stoichiometric control (1.5 equivalents of reactants) and mild bases (e.g., N-methylmorpholine, NMM) improve yields .
Functionalization : Introduce cyanomethyl groups via nucleophilic substitution or alkylation reactions, ensuring anhydrous conditions to avoid hydrolysis.
- Key Variables : Solvent polarity (DCM vs. THF), reaction time (24–48 hr), and temperature (0°C to room temperature) critically affect purity and yield.
Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure of this compound?
- FT-IR Analysis :
- C≡N Stretch : A sharp peak at ~2240 cm⁻¹ confirms cyanomethyl groups.
- Amide Bands : C=O stretch at ~1650 cm⁻¹ and N–H bend (if present) at ~1550 cm⁻¹ validate the carboxamide backbone .
- NMR Characterization :
- ¹H NMR : Aromatic protons on the furan ring appear as doublets (δ 6.5–7.5 ppm). Cyanomethyl protons (CH₂CN) resonate as singlets at δ ~3.8 ppm.
- ¹³C NMR : Carbonyl carbons (C=O) at δ ~165 ppm; nitrile carbons (C≡N) at δ ~115 ppm .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound, and how do they align with experimental data?
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing cyanomethyl groups lower LUMO energy, enhancing electrophilic reactivity. Compare results with UV-Vis spectra (e.g., λ_max shifts) for validation .
- Challenges : Discrepancies may arise due to solvent effects (simulations often assume gas phase). Polarizable continuum models (PCM) improve accuracy .
Q. How does the substitution pattern (e.g., cyanomethyl vs. chloroethyl) impact the biological activity of bisamide furan derivatives?
- Case Study : N,N-bis(2-chloroethyl)furan-2-carboxamide ( ) shows alkylating activity due to Cl⁻ leaving groups. In contrast, cyanomethyl groups (electron-deficient) may enhance hydrogen bonding with biological targets, as seen in antimicrobial bisamide complexes .
- Experimental Design : Synthesize analogs with varying substituents (e.g., CN, Cl, CH₃) and test against bacterial models (e.g., E. coli). Use MIC (Minimum Inhibitory Concentration) assays and molecular docking to correlate structure-activity relationships .
Q. How can researchers resolve contradictions in spectroscopic data for bisamide derivatives?
- Example : Discrepancies in ¹H NMR integration ratios may arise from dynamic processes (e.g., rotameric equilibria). Solutions include:
Variable-Temperature NMR : Cool samples to –40°C to "freeze" conformers and resolve split peaks.
2D Techniques : HSQC and HMBC correlations map proton-carbon connectivity, confirming assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
